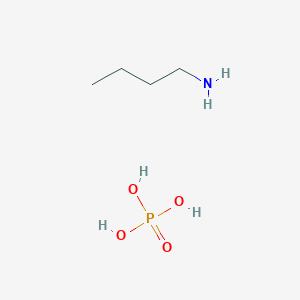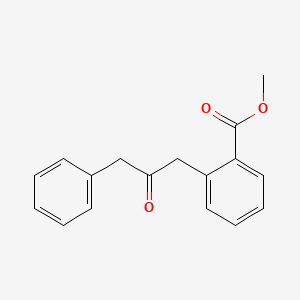
Methyl 2-(2-oxo-3-phenylpropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-oxo-3-phenylpropyl)benzoate is an organic compound with the molecular formula C17H16O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylpropyl group attached to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxo-3-phenylpropyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate. This intermediate can then undergo further reactions to introduce the phenylpropyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-oxo-3-phenylpropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-(2-oxo-3-phenylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-oxo-3-phenylpropyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropyl benzoate: Similar in structure but lacks the oxo group.
Methyl benzoate: A simpler ester without the phenylpropyl group.
Uniqueness
Methyl 2-(2-oxo-3-phenylpropyl)benzoate is unique due to the presence of both the oxo and phenylpropyl groups, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
221056-41-3 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
methyl 2-(2-oxo-3-phenylpropyl)benzoate |
InChI |
InChI=1S/C17H16O3/c1-20-17(19)16-10-6-5-9-14(16)12-15(18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
QYXNVKPSCXEMPQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


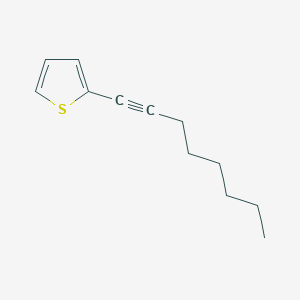
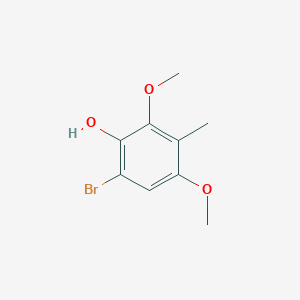
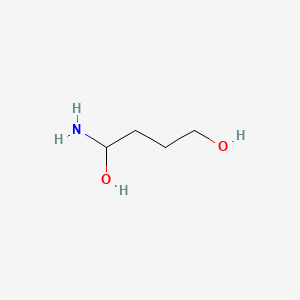

![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)

![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
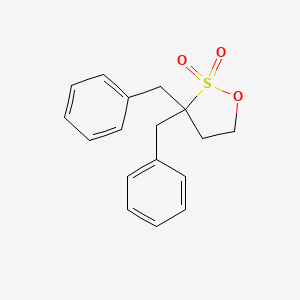
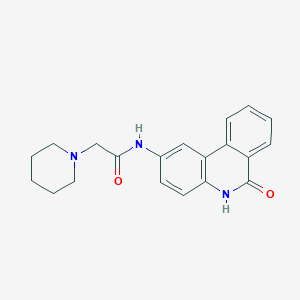
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
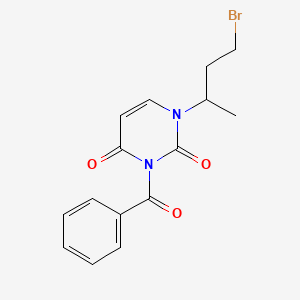
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
